molecular formula C21H23ClN6O B11183317 2-[(2-Chlorophenyl)amino]-4'-methyl-2'-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5'-bipyrimidin]-6-one

2-[(2-Chlorophenyl)amino]-4'-methyl-2'-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5'-bipyrimidin]-6-one

Cat. No.: B11183317
M. Wt: 410.9 g/mol
InChI Key: PWISSAIHWNKPGV-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one is a complex organic compound that belongs to the class of bipyrimidines This compound is characterized by the presence of a chlorophenyl group, a methylpiperidinyl group, and a bipyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloroaniline with 4-methylpiperidine under controlled conditions to form an intermediate. This intermediate is then subjected to cyclization with a bipyrimidine derivative to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The key steps include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(2-Chlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(2-Chlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one stands out due to its unique bipyrimidine core and the presence of both chlorophenyl and methylpiperidinyl groups

Properties

Molecular Formula

C21H23ClN6O

Molecular Weight

410.9 g/mol

IUPAC Name

2-(2-chloroanilino)-4-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one

InChI

InChI=1S/C21H23ClN6O/c1-13-7-9-28(10-8-13)21-23-12-15(14(2)24-21)18-11-19(29)27-20(26-18)25-17-6-4-3-5-16(17)22/h3-6,11-13H,7-10H2,1-2H3,(H2,25,26,27,29)

InChI Key

PWISSAIHWNKPGV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)NC4=CC=CC=C4Cl

Origin of Product

United States

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